molecular formula C₂₁H₂₁FN₈O₂ B1161122 N-Methyl Riociguat

N-Methyl Riociguat

Cat. No.: B1161122
M. Wt: 436.44
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Riociguat is a research chemical of significant interest for fundamental investigations into cardiovascular and pulmonary pharmacology. As an analogue of the first-in-class stimulator of soluble guanylate cyclase (sGC), Riociguat, this compound provides a valuable tool for probing the complexities of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway . This pathway is a critical regulator of vascular tone, proliferation, fibrosis, and inflammation . Researchers utilize this compound to explore the mechanism of action of sGC stimulators, which exhibit a dual mode of action: they sensitize sGC to endogenous nitric oxide and can also directly stimulate sGC independently of NO, leading to increased generation of cGMP . By studying such compounds, scientists aim to elucidate new aspects of cell signaling and identify potential therapeutic targets for conditions involving endothelial dysfunction and impaired NO synthesis. This compound is offered exclusively to the scientific community to facilitate in vitro research and advance the understanding of vascular biology and related fields. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₂₁H₂₁FN₈O₂

Molecular Weight

436.44

Synonyms

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate;  Riociguat Impurity I

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Methyl Riociguat

Established Synthetic Pathways for N-Methyl Riociguat Synthesis

The synthesis of this compound (often referred to simply as Riociguat in synthetic literature) has been approached through various routes, often converging on the construction of the core pyrazolo[3,4-b]pyridine and pyrimidine (B1678525) ring systems.

Key Reaction Steps and Intermediates in Research Synthesis

Several synthetic strategies for Riociguat have been documented, primarily involving the coupling of a pyrazolo[3,4-b]pyridine core with a substituted pyrimidine precursor.

One prominent pathway starts from commercially available 2-chloronicotinic acid. derpharmachemica.comresearchgate.net This acid is converted into (2-Chloro-pyridin-3-yl)-oxo-acetonitrile, which then reacts with 2-fluorobenzylhydrazine to form an intermediate that cyclizes into 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide. derpharmachemica.com This amide is a crucial intermediate, which can be converted to the corresponding carboxamidine. derpharmachemica.com The final steps involve building the pyrimidine ring and subsequent N-methylation.

Another established route involves the reaction of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with a malononitrile (B47326) derivative. derpharmachemica.comgoogle.com For instance, reaction with phenylazomalononitrile followed by reduction and methylation yields Riociguat. google.comportico.org A variation of this approach uses 2-[Benzyl(methyl)amino]propanedinitrile, which couples with the amidine intermediate under milder conditions. derpharmachemica.com

A third approach focuses on building the pyrimidine ring from a different set of precursors. It involves the N-methylation of 2-aminomalononitrile to produce N-methyl-2-aminomalononitrile, which is then amidated to form N-methyl-N-methyl formate-2-aminomalononitrile. google.comgoogle.com This intermediate undergoes a cyclization reaction with 1-(2-fluorobenzyl)-1H-pyrazol[3,4-b]pyridine-3-formamidine to produce Riociguat. google.comgoogle.com

The key intermediates common to many of these synthetic routes are detailed in the table below.

Intermediate NameChemical StructureRole in Synthesis
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamideA pyrazolopyridine core with a carboxamidine group.A central building block that reacts with various precursors to form the pyrimidine ring. derpharmachemica.comderpharmachemica.com
PhenylazomalononitrileAn azo compound containing a malononitrile group.Reacts with the carboxamidine intermediate to form the diaminopyrimidine ring after reduction. google.comportico.org
2-[Benzyl(methyl)amino]propanedinitrileA substituted malononitrile building block.Couples with the amidine intermediate, offering an alternative pathway under milder conditions. derpharmachemica.com
N-methyl-N-methyl formate-2-aminomalononitrileAn N-methylated and formylated aminomalononitrile.A key intermediate for cyclization with the pyrazolopyridine core to directly form the final ring system. google.comgoogle.com
2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamineA triamine derivative formed after reduction of an azo intermediate.A precursor that undergoes formylation and methylation to yield Riociguat. portico.org

This table is interactive. Click on the headers to sort.

Optimization Strategies for Yield and Purity in Research Synthesis

Optimizing the synthesis of this compound is crucial for both research and potential large-scale production. Key strategies focus on improving reaction conditions, increasing yields, enhancing purity, and employing greener chemistry principles. google.comarborpharmchem.com

One optimization involves the final N-methylation step. Traditional methods using reagents like methyl iodide with sodium hydride can present safety challenges. portico.org Alternative, safer methylating agents such as methyl trifluoromethanesulfonate (B1224126) or methyl toluenesulfonate (B8598656) have been explored to improve safety and yield. patsnap.com

Process optimization also includes the purification of the final compound. One patented method describes the purification of crude Riociguat via the intermediate isolation of a dimethyl sulfoxide (B87167) (DMSO) solvate, which is then treated to remove the solvent. newdrugapprovals.org Recrystallization from solvents like methanol (B129727) is also a common final step to achieve high purity. derpharmachemica.com

Exploration of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is important for understanding its metabolic pathways and for use as analytical standards.

Design Principles for this compound Analogues

The design of this compound analogues is primarily driven by the need for tools in analytical and metabolic research. A key principle is isotopic labeling. For example, Riociguat-d6 is a deuterated analogue where six hydrogen atoms on the two methyl groups are replaced with deuterium (B1214612). This substitution increases the molecular weight by approximately 6 g/mol without significantly altering the molecule's chemical properties. The key advantage is its use as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic studies, as the deuterium labeling provides a distinct mass signal while mimicking the chromatographic behavior of the parent drug.

Another design principle involves synthesizing the primary human metabolite of Riociguat, N-Desmethyl Riociguat (also known as M1 or Riociguat EP Impurity A). nih.govsynzeal.comchemicea.com This compound, which lacks one of the methyl groups, is synthesized to serve as a reference standard for impurity profiling and to study the activity of the metabolite itself. nih.govsynzeal.com

Novel Synthetic Approaches for this compound Derivatization

The synthesis of derivatives like N-Desmethyl Riociguat often follows a similar pathway to the parent drug, with a modification in the final steps. N-Desmethyl Riociguat, chemically named Methyl [4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate, is the product of the acylation of the triamine intermediate (XIV) with methyl chloroformate, but without the final N-methylation step. portico.orgsynzeal.com

The synthesis of other related compounds and potential impurities, such as Riociguat USP Related Compound C, involves modifications to the pyrimidine ring substituents. simsonpharma.com These synthetic efforts are crucial for creating a comprehensive impurity profile for the active pharmaceutical ingredient, which is a regulatory requirement.

Molecular and Cellular Mechanisms of Action of N Methyl Riociguat

Direct Interaction with Soluble Guanylate Cyclase (sGC)

Riociguat directly targets and activates soluble guanylate cyclase, a key enzyme in the cardiopulmonary system. drugbank.com This enzyme is a heterodimer composed of an alpha (α) and a beta (β) subunit. nih.gov The activation of sGC by Riociguat is multifaceted, involving a specific binding interaction that allosterically modulates the enzyme's activity. nih.gov

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction between Riociguat and human sGC. nih.gov These studies have definitively located the binding site for sGC stimulators like Riociguat.

Binding Location: Riociguat binds to a specific pocket on sGC located in the cleft between the β subunit's H-NOX (Heme-Nitric oxide/Oxygen binding) domain and the coiled-coil (CC) domains of both subunits. nih.gov

Molecular Interactions: The binding is characterized by specific interactions with amino acid residues. The core of the Riociguat molecule is clamped within the binding cleft. Its diaminopyrimidine group establishes polar interactions with the β1 S81 residue, while the terminal methylcarbamate moiety is positioned near the α1 R428 residue. nih.gov

Allosteric Modulation: By occupying this allosteric site, Riociguat stabilizes sGC in an extended, active conformation. nih.gov This conformational change is similar to that induced by nitric oxide, facilitating the catalytic conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov This direct stimulation occurs independently of the presence of NO. drugbank.comresearchgate.netnih.gov

FeatureDescriptionSource
Binding DomainCleft between the β H-NOX and Coiled-Coil (CC) domains nih.gov
Key Interacting Residuesβ1 S81, α1 R428 nih.gov
Conformational ChangeStabilizes sGC in an extended, active state nih.gov
Modulation TypeAllosteric nih.gov

The functionality of sGC is critically dependent on its prosthetic heme group, which contains a ferrous iron (Fe²⁺) atom and is the binding site for endogenous NO. researchgate.net Riociguat's stimulatory action is specifically targeted towards the native, heme-containing form of the enzyme. This distinguishes it from another class of compounds known as sGC activators (like Cinaciguat), which are designed to activate the enzyme when it is in a heme-free or oxidized (Fe³⁺) state. nih.govresearchgate.netnih.gov Riociguat's mechanism is therefore considered heme-dependent, as it modulates the activity of the functional, NO-responsive enzyme. researchgate.net

Riociguat exhibits a unique dual mechanism of action that involves both NO-independent and NO-dependent pathways. patsnap.comdrugbank.comresearchgate.net This dual action allows it to be effective even in disease states characterized by impaired NO synthesis. drugbank.comnih.gov

Direct, NO-Independent Stimulation: As detailed previously, Riociguat can bind to an allosteric site and directly activate sGC, leading to cGMP production even in the absence of NO. patsnap.comnih.govrarediseasesjournal.com

Sensitization to Endogenous NO: In addition to its direct action, Riociguat sensitizes sGC to low concentrations of endogenous NO. researchgate.netnih.govresearchgate.net It achieves this by stabilizing the binding of NO to the heme group of sGC. drugbank.comresearchgate.net This synergistic action means that in the presence of even minimal amounts of NO, the stimulatory effect on sGC is significantly enhanced. nih.govresearchgate.net

This dual mechanism ensures a robust increase in sGC activity, leading to substantial production of the downstream messenger cGMP. researchgate.net

Downstream Signaling Pathways Elicited by N-Methyl Riociguat

The activation of sGC by Riociguat initiates a cascade of intracellular signaling events, primarily mediated by the second messenger cGMP. patsnap.com This pathway ultimately leads to significant physiological effects, including vasodilation. drugbank.comrarediseasesjournal.com

The direct consequence of sGC stimulation by Riociguat is a significant increase in the synthesis of cGMP from GTP. patsnap.comdrugbank.comnih.gov Studies have demonstrated that Riociguat can stimulate cGMP synthesis manifold. globalcardiologyscienceandpractice.commdpi.com This increased production of cGMP is the central point of the therapeutic action. researchgate.net

The mechanism of Riociguat is distinct from that of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil. researchgate.netrarediseasesjournal.com

Riociguat: Increases the production of cGMP. researchgate.netanncaserep.com

PDE5 Inhibitors: Prevent the degradation of cGMP by inhibiting the PDE5 enzyme. rarediseasesjournal.comnih.govqdcxjkg.com

Because both classes of drugs lead to an accumulation of cGMP, their concurrent use is contraindicated due to the high risk of additive hypotensive effects. nih.govqdcxjkg.com Research has shown that in conditions where NO bioavailability is low, rendering PDE5 inhibitors less effective, the direct stimulation of sGC by Riociguat can still effectively increase cGMP levels. anncaserep.comqdcxjkg.com

Compound ClassMechanism of Action on cGMPDependence on NOSource
sGC Stimulators (e.g., Riociguat)Increases cGMP synthesisDual: NO-independent stimulation and sensitization to NO researchgate.netrarediseasesjournal.com
PDE5 Inhibitors (e.g., Sildenafil)Prevents cGMP degradationDependent on NO-mediated cGMP synthesis rarediseasesjournal.comnih.gov

The elevated intracellular cGMP levels resulting from sGC stimulation lead to the activation of downstream effector proteins. The primary mediator of cGMP signaling is cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). rarediseasesjournal.comnih.gov

Upon binding cGMP, PKG becomes activated and phosphorylates various substrate proteins within vascular smooth muscle cells. researchgate.net This phosphorylation cascade triggers several events that collectively lead to vasorelaxation:

Reduction of Intracellular Calcium: PKG activation leads to a decrease in the concentration of cytosolic calcium (Ca²⁺).

Myosin Light Chain Dephosphorylation: A key action of PKG is the activation of myosin light chain phosphatase. rarediseasesjournal.com This enzyme dephosphorylates the myosin light chains, causing the dissociation of actin-myosin cross-bridges and resulting in smooth muscle relaxation and vasodilation. mdpi.com

Beyond vasodilation, the activation of the sGC-cGMP-PKG pathway is also associated with antiproliferative, anti-inflammatory, and antifibrotic effects. researchgate.netrarediseasesjournal.comnih.gov

Modulation of Ion Channels and Calcium Homeostasis in Research Models

The downstream effects of the this compound-induced elevation of cGMP levels include the modulation of various ion channels and the regulation of intracellular calcium (Ca2+) homeostasis. While direct studies specifically investigating the effects of this compound on these processes are limited, the well-established roles of the cGMP signaling pathway allow for an understanding of its likely influence.

The activation of cGMP-dependent protein kinases (PKGs) by increased cGMP levels can lead to the phosphorylation and subsequent modulation of several types of ion channels. This can result in the opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated Ca2+ channels. The subsequent decrease in intracellular Ca2+ concentration contributes to smooth muscle relaxation and vasodilation.

Furthermore, the cGMP pathway is known to influence calcium sequestration within intracellular stores, such as the sarcoplasmic reticulum, further reducing cytosolic Ca2+ levels. Although preclinical studies have demonstrated the potent vasorelaxant properties of this compound, which are inherently linked to the modulation of calcium homeostasis, specific data from research models detailing the direct interaction of this compound with specific ion channels remains to be fully elucidated. nih.gov

Receptor-Independent Cellular Effects and Off-Target Interactions in Research

While the primary pharmacological activity of this compound is mediated through its action on sGC, the potential for receptor-independent cellular effects and off-target interactions is an important area of investigation in preclinical and clinical research.

Comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels is a standard part of preclinical safety pharmacology to identify potential off-target liabilities. Publicly available, detailed reports of such comprehensive screenings for this compound are not extensively documented. However, early sGC stimulators were known to have off-target effects, such as the inhibition of phosphodiesterases (PDEs). In contrast, Riociguat and its active metabolite, this compound, are reported to be more specific for sGC.

A safety pharmacology study on the M1 metabolite of Riociguat (this compound) indicated no effect on hERG channel currents at a concentration of 10 µM. This is a critical assessment, as inhibition of hERG channels can lead to cardiac arrhythmias. The lack of comprehensive public data on a wider range of off-target interactions for this compound makes it challenging to construct a detailed profile of its off-target activities.

The currently available scientific literature predominantly focuses on the sGC-cGMP mediated effects of this compound. Research into cellular responses that are independent of sGC stimulation is not well-documented. Preclinical studies have shown that this compound possesses end-organ protective effects, which are largely attributed to the restoration of the NO/sGC/cGMP pathway. nih.gov It is plausible that some of these protective effects could involve mechanisms that are not directly linked to sGC stimulation, such as antioxidant properties or interactions with other signaling cascades. However, specific experimental evidence to support significant non-sGC mediated cellular responses to this compound is currently lacking in the reviewed literature. Further research is needed to explore potential sGC-independent actions of this compound.

Preclinical Pharmacological and Biological Activities of N Methyl Riociguat in in Vitro and in Vivo Non Human Research Models

In Vitro Pharmacological Characterization

Laboratory-based assays have been crucial in defining the direct effects of N-Methyl Riociguat on its molecular target and subsequent cellular signaling cascades.

This compound has been identified as a potent stimulator of soluble guanylate cyclase (sGC), the primary enzyme it targets. While specific EC50 values for this compound in isolated enzyme assays are not consistently reported in publicly available literature, it is established that it possesses approximately one-tenth to one-third of the biological activity of its parent compound, Riociguat. For Riociguat, the EC50 for stimulation of recombinant sGC in Chinese Hamster Ovary (CHO) cells was reported to be 180 nM, which was significantly enhanced in the presence of an NO donor. tga.gov.au This suggests that this compound also directly stimulates sGC, leading to increased production of cGMP.

The functional consequence of increased cGMP is smooth muscle relaxation, leading to vasodilation. Organ bath studies using isolated tissues have confirmed the vasorelaxant properties of this compound. In isolated aorta from spontaneously hypertensive stroke-prone rats, BAY 60-4552 induced vasodilation. frontiersin.orgnih.gov Interestingly, the vasodilatory response to BAY 60-4552 was not altered in a disease model with reduced NO bioavailability, indicating its efficacy even under conditions of endothelial dysfunction. frontiersin.orgnih.gov

In Vivo Pharmacological Profiling in Animal Models

Studies in various animal models of disease have been critical in evaluating the therapeutic potential and hemodynamic effects of this compound.

This compound has been investigated in several animal models of cardiovascular and renal diseases. In experimental models of pulmonary hypertension, sGC stimulators, including compounds structurally related to this compound, have been shown to reduce pulmonary artery pressure, reverse vascular remodeling, and ameliorate right heart hypertrophy. nih.gov

In models of chronic kidney disease (CKD), the parent compound Riociguat has demonstrated protective effects. In a rat model of adenine-induced CKD, Riociguat attenuated hypertension, improved kidney function, and reduced renal fibrosis. frontiersin.org Given that this compound is the active metabolite, it is inferred to contribute significantly to these renoprotective effects. Furthermore, in spontaneously hypertensive stroke-prone rats fed a high-salt/fat diet, a model exhibiting end-organ damage, BAY 60-4552 demonstrated beneficial effects. A high dose of BAY 60-4552 reduced urine output and microalbuminuria, suggesting a protective role in kidney function. nih.govnih.gov

Below is a data table summarizing the effects of BAY 60-4552 in a hypertensive rat model.

ParameterVehicle ControlBAY 60-4552 (Low Dose)BAY 60-4552 (High Dose)
Urine OutputIncreasedDecreasedSignificantly Decreased
MicroalbuminuriaIncreasedNo Significant ChangeReduced
SurvivalReducedImprovedSignificantly Improved

The hemodynamic effects of this compound have been characterized in various animal models. In normotensive Sprague Dawley rats, BAY 60-4552 was found to be approximately threefold less potent than the sGC activator GSK2181236A in reducing blood pressure. nih.gov In spontaneously hypertensive stroke-prone rats, a high dose of BAY 60-4552 attenuated the increase in mean arterial pressure to a greater extent than an equi-efficacious dose of GSK2181236A. nih.gov These findings highlight the potent vasodilatory and blood pressure-lowering effects of this compound in vivo.

The following interactive data table presents the hemodynamic effects of BAY 60-4552 in spontaneously hypertensive stroke-prone rats.

Hemodynamic ParameterEffect of BAY 60-4552 (High Dose)
Mean Arterial PressureAttenuated Increase
Heart RateNo Significant Change

Assessment of Organ-Specific Responses and Pathophysiological Remodeling in Animal Studies

This compound, also known as BAY 60-4552, is the major active metabolite of Riociguat and functions as a stimulator of soluble guanylate cyclase (sGC). nih.gov Preclinical research in various non-human models has explored its effects on organ function and disease-related tissue remodeling, particularly in the context of cardiovascular and renal systems.

In animal models of hypertension, sGC stimulators, including close analogs of this compound, have been shown to provide significant protection against cardiac and renal damage. nih.gov These protective effects include the attenuation of cardiac fibrosis and hypertrophy, as well as reductions in glomerulosclerosis and renal interstitial fibrosis. nih.gov

A key study utilizing spontaneously hypertensive stroke-prone rats (SHR-SP) fed a high-salt, high-fat diet provided specific insights into the organ-protective effects of this compound. frontiersin.org In this model, which is characterized by hypertension and end-organ damage, treatment with this compound led to notable improvements in markers of renal function. frontiersin.orgfrontiersin.org Specifically, it dose-dependently decreased both urine output and microalbuminuria, indicating a renal protective effect. nih.gov Furthermore, high doses of this compound attenuated the development of cardiac hypertrophy in these animals. frontiersin.org Some research suggests that these cardiorenal protective effects may be independent of the compound's blood pressure-lowering activity. researchgate.net

The table below summarizes the key findings on organ-specific responses to this compound in the hypertensive rat model.

ParameterModelTreatment Group (this compound)OutcomeReference
Cardiac Hypertrophy HSFD SHR-SPHigh DoseAttenuated development of hypertrophy frontiersin.org
Renal Function HSFD SHR-SPHigh DoseDose-dependently decreased urine output and microalbuminuria frontiersin.orgnih.gov
Survival HSFD SHR-SPHigh DoseImproved survival rate compared to control frontiersin.org

HSFD SHR-SP: High-Salt, High-Fat Diet Spontaneously Hypertensive Stroke-Prone Rats

Additionally, repeat-dose toxicological studies in rats have identified other organ-specific biological activities. These studies revealed thickening of the femoral and tibial growth plates, which was accompanied by a disorganization of the underlying trabecular bone structure. tga.gov.au

Comparative Preclinical Efficacy and Selectivity Research

This compound vs. Riociguat in Preclinical Models

This compound (BAY 60-4552) is the primary and pharmacologically active N-demethylated metabolite of its parent compound, Riociguat. nih.govnih.gov The biotransformation from Riociguat to this compound occurs via cytochrome P450 (CYP) monooxygenases, primarily CYP1A1. nih.gov While its activity as an sGC stimulator is established, publicly available data from preclinical studies that directly compare the in vivo efficacy and organ selectivity of this compound against Riociguat on key pathophysiological endpoints, such as pulmonary vascular remodeling or right ventricular hypertrophy, is limited. The characterization of this compound in the literature is predominantly in the context of its role as the main active metabolite in the pharmacokinetic profile of Riociguat. nih.gov

Comparison with Other sGC Modulators or Vasodilators in Animal Studies

Preclinical research has compared the efficacy of the sGC stimulator this compound (BAY 60-4552) with other sGC modulators, notably the sGC activator GSK2181236A. frontiersin.orgnih.gov sGC stimulators and activators represent two distinct classes of compounds that target sGC but differ in their mechanism of action, particularly in relation to the oxidation state of the sGC enzyme. frontiersin.org

In a comparative study using normotensive Sprague Dawley rats, this compound was found to be approximately threefold less potent than the sGC activator GSK2181236A in its hemodynamic effects on heart rate and mean arterial pressure. frontiersin.orgnih.gov

More extensive comparisons were conducted in a model of hypertension-induced end-organ damage using spontaneously hypertensive stroke-prone rats (SHR-SP). frontiersin.org This research highlighted differential, tissue-specific benefits between the two compounds. frontiersin.org While both agents attenuated cardiac hypertrophy at high doses, the sGC activator GSK2181236A was more effective at lower doses. frontiersin.orgfrontiersin.org Conversely, the sGC stimulator this compound demonstrated a more pronounced beneficial effect on renal function, significantly reducing urine output and microalbuminuria, an effect not observed with the sGC activator. frontiersin.orgnih.gov These findings suggest that sGC stimulators and activators may act preferentially in different tissues under pathophysiological conditions associated with high oxidative stress. frontiersin.org

The following table provides a comparative summary of the preclinical efficacy of this compound and the sGC activator GSK2181236A in this animal model.

EndpointThis compound (sGC Stimulator)GSK2181236A (sGC Activator)ModelReference
Potency (Hemodynamics) ~3-fold less potentMore potentNormotensive SD Rats frontiersin.orgnih.gov
Survival Improved at high doseImproved at high doseHSFD SHR-SP frontiersin.org
Cardiac Hypertrophy Attenuated at high doseAttenuated at low and high dosesHSFD SHR-SP frontiersin.orgfrontiersin.org
Renal Function (Urine Output & Microalbuminuria) Improved at high doseNo significant effectHSFD SHR-SP frontiersin.orgnih.gov
Mean Arterial Pressure Attenuated increase (greater effect)Attenuated increaseHSFD SHR-SP frontiersin.org

HSFD SHR-SP: High-Salt, High-Fat Diet Spontaneously Hypertensive Stroke-Prone Rats; SD: Sprague Dawley

Structure Activity Relationship Sar and Computational Studies of N Methyl Riociguat

Elucidation of Key Structural Features for sGC Modulation

The therapeutic effect of Riociguat and its analogs stems from their dual mechanism of action: they directly stimulate sGC independent of nitric oxide (NO) and also sensitize sGC to endogenous NO. drugbank.comnih.gov This activity is intrinsically linked to the molecule's specific chemical architecture.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the Riociguat scaffold, several key pharmacophoric elements have been identified as crucial for sGC stimulation. The structure of N-Methyl Riociguat retains these core elements, with a specific modification on the pyrimidine (B1678525) ring.

The fundamental pharmacophore includes:

A central heterocyclic core: The pyrazolo[3,4-b]pyridine system serves as the central scaffold, correctly orienting the other functional groups for optimal interaction with the sGC binding site.

A 2-fluorobenzyl group: This group, attached to the pyrazole (B372694) nitrogen, is critical for activity. It is believed to occupy a hydrophobic pocket within the sGC enzyme.

A substituted aminopyrimidine moiety: This part of the molecule is essential for binding and activity. The amino groups are key interaction points, likely forming hydrogen bonds with amino acid residues in the sGC binding pocket.

In this compound, one of the primary amino groups (-NH2) on the pyrimidine ring is replaced by a secondary methylamino group (-NHCH3). nih.gov This substitution maintains the core pharmacophoric structure but alters the electronic and steric properties of a key interaction point, which would be expected to influence its binding and activity profile compared to Riociguat.

FeatureDescriptionInferred Role in this compound
Pyrazolo[3,4-b]pyridine CoreRigid heterocyclic scaffoldOrients substituents for optimal binding to sGC.
2-Fluorobenzyl GroupHydrophobic substituentInteracts with a hydrophobic pocket in the sGC allosteric site.
Aminopyrimidine RingHeterocyclic ring with nitrogen functionalitiesPositions key hydrogen-bonding groups.
N-Methylcarbamate GroupFlexible side chainContributes to binding affinity and modulates physicochemical properties.
6-Methylamino GroupKey modification vs. RiociguatAlters hydrogen bonding potential and introduces steric bulk compared to the amino group in Riociguat.

SAR studies on the Riociguat class of compounds have demonstrated that even minor structural modifications can significantly alter sGC binding and stimulatory activity. The development of Riociguat itself was the result of optimizing a series of pyrimidine-based compounds to achieve high potency and favorable pharmacokinetic properties. nih.gov

The primary structural difference between Riociguat and this compound is the methylation of one of the pyrimidine's exocyclic amino groups. nih.gov The potential impacts of this modification are multifaceted:

Hydrogen Bonding: A primary amine (-NH2) has two hydrogen atoms available for donation in hydrogen bonds, whereas a secondary amine (-NHCH3) has only one. This reduction in hydrogen bond donating capacity could weaken the molecule's interaction with key residues in the sGC binding site, potentially leading to lower binding affinity and reduced stimulatory activity.

Steric Effects: The addition of a methyl group introduces steric bulk. Depending on the topology of the binding pocket, this additional bulk could either create unfavorable steric clashes, hindering optimal binding, or potentially lead to favorable van der Waals interactions with a nearby hydrophobic region.

The active metabolite of Riociguat, known as M1 (Nelociguat), involves the N-demethylation of the carbamate (B1207046) group, highlighting that modifications at the nitrogen atoms are critical to the molecule's activity profile. nih.govfda.gov While M1 is less potent than Riociguat, its activity underscores the sensitivity of the molecule's function to changes in these substituent groups. drugbank.comnih.gov The N-methylation on the pyrimidine ring represents a different modification, but similarly, it would be expected to modulate the compound's potency.

ModificationParent Compound (Riociguat)Modified Compound (this compound)Potential Impact on sGC Interaction
Substituent at C6 of Pyrimidine Amino (-NH2)Methylamino (-NHCH3)Altered H-bond network; potential steric hindrance.
H-Bond Donors at C6 TwoOneReduced hydrogen bonding capacity.
Steric Profile at C6 MinimalIncreased bulkPotential for steric clash or new hydrophobic interactions.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are invaluable for understanding how ligands like this compound might interact with their biological targets. These techniques can predict binding modes, estimate binding affinities, and guide the design of new molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com While specific docking studies for this compound are not found in the reviewed literature, the binding mode of Riociguat within the allosteric site of sGC is understood. It binds to a site distinct from the NO-binding heme group. drugbank.comresearchgate.net

A hypothetical docking study of this compound into the sGC binding site would likely show a binding pose similar to that of Riociguat, with the pyrazolo[3,4-b]pyridine core and the 2-fluorobenzyl group occupying their established positions. The key point of investigation would be the orientation of the modified methylamino-pyrimidine group. The model would aim to determine if the remaining hydrogen on the secondary amine can still form a crucial hydrogen bond and how the added methyl group is accommodated within the pocket. The docking score would provide a preliminary estimate of binding affinity relative to the parent compound.

The addition of a methyl group can influence the conformational flexibility of a molecule. chemrxiv.org For this compound, the rotation around the bond connecting the pyrimidine ring to the methylamino group would be more restricted than in Riociguat's corresponding amino group. Conformational analysis would explore the low-energy shapes (conformations) the molecule can adopt, which is critical for finding the optimal geometry for receptor binding.

Following docking, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy. researchgate.net These calculations would provide a more quantitative prediction of how the N-methyl modification impacts binding affinity by breaking down the energy into components such as van der Waals forces, electrostatic interactions, and solvation energy. This could reveal, for instance, whether a loss in hydrogen bonding energy is compensated for by new favorable hydrophobic interactions from the methyl group.

The Riociguat chemical framework is a validated scaffold for the design of novel sGC modulators. nih.gov Virtual screening techniques use computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific target. mdpi.comnih.gov

The scaffold of Riociguat, and by extension this compound, could be used as a query in such a screening campaign. A scaffold-focused virtual screen would identify other compounds from a database that contain the same core structure but with different peripheral substituents. nih.gov This approach could rapidly identify novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Furthermore, de novo design algorithms could use the this compound structure as a starting point, computationally "growing" new functional groups or modifying the existing scaffold to design entirely new molecules predicted to have strong sGC binding characteristics.

Absorption and Distribution Studies in Animal Models

Studies in animal models, particularly rodents, have been instrumental in defining the absorption and distribution characteristics of this compound. Following oral administration to Sprague-Dawley rats, the compound is readily absorbed. A pharmacokinetic study provided key parameters that describe its behavior after a single oral dose. plos.org

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Administration
ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)150.38 ± 20.45 ng/mL
Tmax (Time to Cmax)1.50 ± 0.50 h
AUC(0-t) (Area Under the Curve from 0 to last measurement)855.35 ± 140.21 hng/mL
AUC(0-∞) (Area Under the Curve extrapolated to infinity)887.08 ± 143.92 hng/mL
t1/2 (Half-life)6.61 ± 1.13 h
CLz/F (Apparent Clearance)5.72 ± 0.96 L/h/kg
plos.org

Regarding tissue distribution, preclinical studies in rats have provided qualitative insights. Research indicates that this compound exhibits moderate penetration across the placental barrier. nih.gov In lactating rats administered a radiolabeled version of the compound, a small fraction of the dose is transferred to offspring via milk, with an estimated 2.2% of the administered dose excreted in milk within a 32-hour period. nih.gov While these findings confirm systemic distribution, detailed quantitative whole-body autoradiography (QWBA) studies in preclinical species are not widely available in the published literature.

Investigations into the central nervous system distribution of this compound have been conducted in rodent models. Based on studies in rats, the compound demonstrates low penetration across the blood-brain barrier. nih.gov This characteristic suggests limited distribution into the brain tissue under normal physiological conditions.

Metabolic Pathways and Enzyme Identification in Non-Human Systems

The biotransformation of this compound is extensive and has been characterized through both in vivo and in vitro preclinical models. The primary metabolic pathway across species is the N-demethylation of the carbamate nitrogen, which results in the formation of its major active metabolite, M1 (desmethyl-riociguat). fda.govdrugbank.com This active metabolite is subsequently metabolized further into an inactive N-glucuronide conjugate, known as M4. fda.govdrugbank.com

A comprehensive study utilizing Sprague-Dawley rats for in vivo analysis and rat liver microsomes for in vitro experiments identified a total of 18 metabolites. researchgate.net These findings reveal a complex metabolic fate involving several key biotransformation reactions.

Table 2: Major Metabolic Transformations of this compound Identified in Preclinical Rat Models
Metabolic ReactionDescription
N-demethylationRemoval of the N-methyl group to form the primary active metabolite, M1. drugbank.comresearchgate.net
HydroxylationAddition of a hydroxyl group to the molecule. researchgate.net
N-oxide formationOxidation of a nitrogen atom to form an N-oxide derivative. researchgate.net
Defluorinated hydroxylationLoss of the fluorine atom from the fluorobenzyl group, followed by hydroxylation. researchgate.net
GlucuronidationConjugation with glucuronic acid, a major pathway for the clearance of metabolite M1 to form M4. drugbank.comresearchgate.net
N-acetyl cysteine conjugationFormation of N-acetyl cysteine conjugates, suggesting the potential formation of a reactive intermediate. researchgate.net
researchgate.net

In addition to M1 and M4, other minor metabolites such as M3 (N-debenzylated metabolite) and M8 (glucuronidated parent drug) were detected in in vitro studies, though M3 was only found in trace amounts in vivo in urine samples. fda.gov

In vitro studies using animal liver microsomes have been crucial for identifying the enzymes responsible for this compound metabolism. The biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comresearchgate.net Specifically, the N-demethylation to form the active metabolite M1 is mainly catalyzed by CYP1A1. fda.govdrugbank.com Pharmacokinetic studies in rats have supported the significant role of CYP1A1; co-administration of quercetin, a CYP1A1 inhibitor, resulted in decreased clearance of this compound. plos.org

Excretion Routes and Mass Balance Studies in Animal Models

Information from preclinical studies regarding the complete mass balance and excretion routes of this compound is limited in publicly available literature. The primary data available from animal models focuses on specific excretion pathways. As noted, studies in lactating rats demonstrated that approximately 2.2% of a radioactive dose of this compound was excreted into milk over 32 hours, indicating it is a minor route of elimination in this specific physiological state. nih.gov

Comprehensive studies detailing the proportional excretion of this compound and its metabolites in urine versus feces in animal models have not been extensively reported. Therefore, a complete mass balance profile from preclinical species cannot be detailed at this time.

Preclinical Pharmacokinetics and Metabolism Research of N Methyl Riociguat

Excretion Pathways

Following its formation from Riociguat, this compound and other metabolites are eliminated from the body through two primary routes: biliary/fecal and renal excretion. nih.govresearchgate.netresearchgate.netnih.gov

Preclinical and mass balance studies investigating the excretion of Riociguat and its metabolites have established that elimination occurs via both renal and biliary/fecal pathways. researchgate.netfda.gov After administration of radiolabeled Riociguat, a significant portion of the total radioactivity is recovered in both urine and feces, indicating the importance of both excretion routes. fda.gov

Collectively, the renal route accounts for the excretion of 33-45% of the administered dose, while the biliary/fecal route is responsible for the elimination of 48-59% of the total dose. nih.govresearchgate.netnih.gov This dual-route excretion is a key characteristic of the compound's disposition. In preclinical rat models, a small percentage of an administered dose of radiolabeled Riociguat was also found to be excreted in milk. nih.gov

Excretion PathwayPercentage of Total Dose Excreted (%)
Renal (Urine)33 - 45
Biliary / Fecal (Feces)48 - 59

In studies where Riociguat is administered, this compound (M1) is the major circulating active metabolite formed through N-demethylation. nih.govfrontiersin.orgsandoz.com The excretion profile consists of the unchanged parent drug (Riociguat), its primary active metabolite (this compound), and other subsequent metabolites, such as the inactive N-glucuronide M4. nih.govfda.gov

Following a single oral dose of radiolabeled Riociguat, approximately 40% of the dose was recovered in urine and 53% in feces. fda.govdrugbank.com A smaller fraction of this is excreted as the unchanged parent compound. fda.gov Specifically, about 4-19% of the dose is excreted as unchanged Riociguat in the urine, with 9-44% eliminated as unchanged Riociguat in the feces. nih.gov

This compound (M1) was identified as a major component in plasma, urine, and feces in most subjects in a human mass balance study. fda.gov The total elimination through biotransformation, which includes this compound and other metabolites, accounts for approximately 27% to 71% of the administered dose. nih.gov

CompoundExcretion RoutePercentage of Administered Dose (%)
Unchanged RiociguatRenal (Urine)4 - 19
Unchanged RiociguatFecal9 - 44
Metabolites (including this compound)Total (Renal & Fecal)27 - 71

Analytical Methodologies for N Methyl Riociguat in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of N-Methyl Riociguat from its parent compound, Riociguat, and other metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), forms the basis of many analytical methods for Riociguat and its related compounds. frontiersin.orgresearchgate.net Method development focuses on achieving a simple, precise, and stable assay suitable for quality control and stability testing. researchgate.net

One validated stability-indicating RP-HPLC method utilized a C18 column with a mobile phase composed of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, demonstrating linearity, accuracy, and precision in accordance with ICH guidelines. frontiersin.orgresearchgate.net Key parameters from a developed method are detailed below.

ParameterConditionReference
Stationary Phase (Column)Waters Symmetry C18 (150mm x 4.6 mm, 5µ) frontiersin.org
Mobile Phase10 mM Ammonium Acetate Buffer (pH 5.7) : Acetonitrile (70:30) frontiersin.org
Elution ModeIsocratic frontiersin.org
Flow Rate1.0 mL/min frontiersin.org
Detection Wavelength254 nm frontiersin.org

For the sensitive and selective quantification of this compound in biological fluids like plasma, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govfda.govclinicaltrials.govnih.gov This technique offers high sensitivity, enabling the detection of trace amounts of the analyte, which is essential for pharmacokinetic studies. fda.govnih.gov

Several Ultra-Performance Liquid Chromatography (UPLC-MS/MS) methods have been developed to simultaneously measure the concentrations of Riociguat and this compound (M1) in plasma. nih.govfda.govnih.gov These methods are characterized by their rapidity, simplicity, and low limits of quantification. fda.govnih.gov For instance, a UPLC-MS/MS method was developed for the analysis of Riociguat and M1 in rat plasma, demonstrating satisfactory precision, accuracy, and stability. fda.govclinicaltrials.govnih.gov The method involved protein precipitation for sample preparation and chromatographic separation on a C18 column. fda.govnih.gov

ParameterConditionReference
Chromatography SystemWaters Acquity UPLC fda.gov
Stationary Phase (Column)Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) fda.gov
Mobile PhaseA: 0.1% aqueous formic acid; B: Acetonitrile fda.gov
Flow Rate0.4 mL/min fda.gov
Ionization ModePositive Electrospray Ionization (ESI+) fda.gov
Detection ModeMultiple Reaction Monitoring (MRM) fda.gov
MRM Transition (M1)m/z 409.20 → 376.98 fda.gov
Linearity Range (M1)0.5 to 50 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) (M1)0.5 ng/mL nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural analysis of this compound in research samples, especially in metabolism and degradation studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of chemical compounds. In the context of Riociguat research, 1H NMR and 13C NMR have been employed to characterize its degradation products. frontiersin.org Although specific NMR data for this compound is not detailed in the provided context, this technique is a standard and essential method for confirming the structure of metabolites isolated during research studies.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), provides precise molecular weight determination and detailed fragmentation patterns, which are crucial for identifying metabolites. frontiersin.org Studies investigating the metabolic fate of Riociguat have used HPLC-Q-TOF/MS/MS to identify a range of metabolites, including this compound (desmethyl). The analysis of ion transitions in tandem MS (MS/MS) confirms the identity of the compound. For this compound (M1), the specific transition of the precursor ion to a product ion (m/z 409.20 → 376.98) is monitored for selective detection. fda.gov

In Situ and Ex Vivo Detection Methods for Research Studies

Current research on this compound primarily relies on ex vivo and in vitro detection methods.

Ex vivo studies involve the analysis of biological samples collected from a living organism after the administration of Riociguat. For instance, pharmacokinetic studies in rats involve collecting blood at specific intervals, processing it to plasma, and then analyzing the plasma concentrations of Riociguat and this compound using UPLC-MS/MS. fda.govresearchgate.net Similarly, urine and feces are collected to investigate the excretion pathways of the drug and its metabolites. researchgate.net

In vitro studies are also common, where the metabolism of Riociguat is investigated by incubating the drug with liver microsomes from humans or rats. researchgate.net The resulting mixture is then analyzed to identify and quantify the metabolites formed, including this compound. researchgate.net

To date, there is a lack of published research on in situ detection methods for this compound, which would involve real-time measurement of the compound within a living organism or tissue. The development of such techniques could provide deeper insights into the dynamic processes of its distribution and metabolism at the tissue level.

Immunohistochemical and Immunofluorescence Techniques (if applicable)

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of specific proteins within tissues. While no direct applications of IHC or IF for the detection of this compound itself have been documented in the available literature, these methods are highly relevant for studying its potential biological interactions and metabolic pathways.

The metabolism of the parent compound, Riociguat, is primarily catalyzed by cytochrome P450 enzymes, with CYP1A1 being the main enzyme responsible for its N-demethylation to the active metabolite, M1. fda.govfrontiersin.org Given the structural similarity, it is plausible that CYP1A1 and other CYP enzymes (such as CYP3A4, CYP2C8, and CYP2J2) could also be involved in the metabolism of this compound. fda.gov

Application in Research: IHC and IF could be employed to:

Localize Metabolic Enzymes: Investigate the tissue-specific expression of enzymes like CYP1A1 in key metabolic organs such as the liver and lungs. This would help identify potential sites of this compound metabolism.

Study Transporter Proteins: Identify the localization of drug transporter proteins that might be involved in the cellular uptake and efflux of this compound, thereby influencing its tissue distribution and pharmacokinetics.

In a hypothetical study, tissue sections (e.g., from liver biopsies) could be incubated with primary antibodies specific to CYP1A1. A secondary antibody, labeled with an enzyme (for IHC) or a fluorophore (for IF), would then be used to detect the primary antibody, allowing for the visualization of the enzyme's location within the tissue architecture. This information is crucial for understanding how and where the compound might be metabolized, providing context to pharmacokinetic data.

Autoradiography for Tissue Distribution Studies

Autoradiography is a highly sensitive technique used to visualize the distribution of a radiolabeled substance within tissues and entire organisms. Quantitative whole-body autoradiography (QWBA) is a standard method in preclinical drug development to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

While specific QWBA studies for this compound have not been reported, the methodology is standard for related compounds. For instance, mass balance studies using 14C-labeled Riociguat have been conducted to understand its elimination pathways, a prerequisite for QWBA. fda.gov

Methodology: A QWBA study for this compound would involve synthesizing a radiolabeled version of the compound (e.g., with Carbon-14 or Tritium). This radiolabeled compound would then be administered to laboratory animals. At various time points after administration, the animals are euthanized and flash-frozen. The frozen carcasses are then sectioned into very thin slices, which are exposed to a phosphor imaging plate. The radiation emitted from the radiolabeled compound creates an image on the plate, revealing its precise location and concentration in various organs and tissues.

Research Findings: The data obtained from a QWBA study would provide a comprehensive overview of the tissue distribution of this compound and its metabolites. This includes identifying tissues with high affinity for the compound, assessing its potential to cross biological barriers like the blood-brain barrier, and determining routes of elimination.

The table below illustrates the type of quantitative data that can be generated from a QWBA study, showing hypothetical concentrations of this compound-derived radioactivity in various tissues at different time points.

Table 1: Hypothetical Tissue Distribution of Radiolabeled this compound in Rats (ng eq/g)

Tissue 1 hour 8 hours 24 hours
Blood 150 75 20
Liver 1200 650 150
Kidney 950 400 90
Lung 700 300 60
Heart 250 120 30
Brain 15 5 <1
Adipose 50 100 120

This table is for illustrative purposes only and does not represent actual experimental data.

This detailed distribution data is critical for assessing the compound's pharmacokinetic profile and for identifying potential target organs for efficacy or toxicity.

Advanced Research Perspectives and Future Directions for N Methyl Riociguat

Investigation of Novel Research Avenues

The unique mechanism of action of sGC stimulators, including Riociguat and its active metabolite, presents opportunities for their application in a variety of disease contexts beyond their primary indications. Preclinical research is actively exploring these new frontiers through diverse disease models and combination studies.

Preclinical studies have demonstrated that Riociguat possesses vasodilatory, antifibrotic, antiproliferative, and anti-inflammatory properties, providing a strong rationale for its investigation in a range of conditions. nih.govnih.govnih.gov Research has extended into rodent models of systemic hypertension, pulmonary fibrosis, and pulmonary hypertension resulting from left heart disease and chronic obstructive pulmonary disease. nih.gov

More recent preclinical and early-phase clinical research has identified promising new avenues:

Sickle Cell Disease (SCD): Preclinical studies in transgenic mouse models of SCD suggested that sGC stimulators could reduce inflammatory vaso-occlusive events. nih.gov This has led to early clinical trials investigating Riociguat for SCD, where it was found to be safe and to have a significant hemodynamic effect on systemic blood pressure. nih.govsicklecellanemianews.comnih.gov The therapy is not approved for SCD but is being explored for managing complications like high blood pressure. sicklecellanemianews.com

Cognitive Impairment: The sGC-cGMP signaling pathway is known to be important for healthy memory function. nih.gov A preclinical study in mice found that acute oral administration of Riociguat could enhance working, short-term, and long-term spatial memory. nih.gov Pharmacokinetic analysis revealed poor brain penetration of Riociguat and its metabolite M-1, suggesting that the memory-enhancing effects are likely regulated by peripheral vascular mechanisms. nih.gov A subsequent study in healthy human volunteers with chemically-induced memory impairment did not find that Riociguat reversed the deficit, indicating the need for further research to clarify its potential cognitive effects. nih.gov

Fibrotic Diseases: Riociguat has shown antifibrotic effects in preclinical models, including those for systemic sclerosis (SSc). nih.govnih.govnih.gov This led to a clinical trial for early diffuse cutaneous systemic sclerosis (dcSSc), and while the primary endpoint was not met, secondary analyses showed potential efficacy signals that warrant further investigation. nih.gov

Table 1: Preclinical Research of Riociguat in Diverse Disease Models
Disease ModelKey Preclinical FindingsReference(s)
Systemic HypertensionDemonstrated beneficial effects in rodent models. nih.gov
Pulmonary FibrosisShowed antifibrotic properties in preclinical studies. nih.govnih.gov
Sickle Cell DiseaseReduced inflammatory vaso-occlusive events in transgenic mouse models. nih.gov
Cognitive ImpairmentEnhanced spatial memory in mice, likely via peripheral vascular effects. nih.gov
Systemic SclerosisDemonstrated antifibrotic effects in animal models of tissue fibrosis. nih.gov

The synergistic potential of Riociguat with other pharmacological agents is a key area of preclinical investigation. This research aims to enhance therapeutic efficacy and address complex disease pathologies.

A foundational preclinical finding is the synergy between Riociguat and nitric oxide (NO). In in-vitro studies, Riociguat alone increased the activity of recombinant sGC by up to 73-fold, but this effect was amplified to a 112-fold increase when combined with an NO-releasing drug. nih.gov This dual mechanism of directly stimulating sGC and sensitizing it to endogenous NO forms the basis of its therapeutic action and its potential in combination therapies. nih.gov

While much of the combination therapy data for Riociguat comes from clinical trials in pulmonary arterial hypertension (PAH) with endothelin receptor antagonists (ERAs) and prostanoids, the preclinical rationale supports these combinations. nih.govmedicalresearch.com For instance, the demonstrated antifibrotic and anti-inflammatory effects of Riociguat in animal models provide a scientific basis for combining it with other vasodilators to address the multiple pathological processes of complex conditions like PAH associated with connective tissue disease. nih.gov

Table 2: Preclinical Combination Research with Riociguat
Combination Agent ClassPreclinical Rationale and FindingsReference(s)
Nitric Oxide (NO) DonorsRiociguat acts synergistically with NO, increasing sGC activity up to 112-fold compared to 73-fold with Riociguat alone. This enhances the target pathway's response. nih.gov
Endothelin Receptor Antagonists (ERAs)Preclinical findings of Riociguat's antifibrotic and antiproliferative effects support a multi-pathway approach to treating complex vascular diseases. nih.gov
Phosphodiesterase 5 (PDE5) InhibitorsAlthough clinically contraindicated due to hypotension risk, preclinical interest exists in understanding the distinct but related mechanisms within the NO-sGC-cGMP pathway. Riociguat stimulates cGMP production, while PDE5 inhibitors prevent its degradation. frontiersin.org

Development of Advanced Delivery Systems for Research Purposes

To improve the therapeutic index and explore new applications of sGC stimulators, researchers are investigating novel drug delivery systems. These strategies aim to enhance bioavailability, enable targeted delivery, and improve efficacy in preclinical models.

Nanoparticle encapsulation is a promising technique for enhancing the solubility and dissolution kinetics of poorly soluble drugs, potentially avoiding the need for chemical modification of the active molecule. princeton.edu While specific research on the encapsulation of Riociguat into nanoparticles is not yet widely published, studies on other sGC modulators provide a strong proof-of-concept.

For example, the sGC activator Cinaciguat was successfully encapsulated into virus-mimetic nanoparticles designed to specifically target renal mesangial cells. nih.gov This targeted delivery system increased the intracellular drug accumulation, which potentiated the in-vitro potency of Cinaciguat-induced sGC activation and its downstream signaling by four to five times. nih.gov Furthermore, the nanoparticle-delivered drug showed a substantial anti-fibrotic effect by suppressing the transforming growth factor β (TGF-β) signaling pathway. nih.gov This research demonstrates the potential for nanoparticle systems to enhance the local efficacy of sGC modulators like Riociguat for organ-specific conditions, such as kidney fibrosis.

A prodrug strategy is a method used to overcome unfavorable pharmacokinetic properties of a compound, particularly poor aqueous solubility. nih.gov Riociguat is a pyrazolopyridine derivative. nih.gov Although no specific prodrugs of Riociguat have been detailed in the available literature, research on related chemical structures, such as pyrazolo[3,4-d]pyrimidines, highlights the viability of this approach.

In studies involving pyrazolo[3,4-d]pyrimidine-based protein kinase inhibitors with promising but suboptimal solubility, a prodrug approach was successfully applied. nih.govunisi.it Researchers developed highly water-soluble prodrugs that, in preclinical ADME (absorption, distribution, metabolism, and excretion) studies, demonstrated improved aqueous solubility, favorable hydrolysis in plasma, and an increased ability to cross cell membranes compared to the parent drugs. unisi.it This strategy effectively improved the pharmacokinetic profile, making the compounds more suitable for preclinical and in vivo evaluation. nih.gov Such research provides a blueprint for how a prodrug strategy could be applied to Riociguat or its metabolites to enhance their properties for research purposes.

Epigenetic and Genetic Modulations by N-Methyl Riociguat

The direct epigenetic or genetic modulatory effects of Riociguat and its metabolites are not yet established. However, the NO-sGC-cGMP pathway, which Riociguat stimulates, is known to play a significant role in the regulation of gene expression. Future research may focus on whether sGC stimulators themselves have direct epigenetic effects or if their influence is mediated entirely through the downstream actions of cyclic guanosine (B1672433) monophosphate (cGMP).

The elevation of intracellular cGMP can regulate gene expression both positively and negatively at transcriptional and post-transcriptional levels. ahajournals.orgnih.gov The effects of cGMP on gene expression can be mediated directly by cGMP-dependent protein kinases (PKG) or indirectly through the modulation of other signaling pathways. researchgate.net Key transcription factors known to be regulated by the cGMP pathway include:

CREB (cAMP-response element binding protein): cGMP can regulate CREB directly through phosphorylation by PKG or indirectly via other kinase pathways. ahajournals.orgnih.gov

SRF (serum response factor): Regulation by cGMP is indirect, occurring through the modulation of RhoA signaling. nih.gov

NF/AT (nuclear factor of activated T cells): cGMP indirectly regulates NF/AT through its influence on calcineurin signaling. nih.gov

Furthermore, there is evidence of epigenetic regulation of the sGC enzyme itself. In breast cancer cell lines, histone deacetylase (HDAC) inhibitors were found to increase the expression of sGC subunits, particularly sGCβ1. nih.gov Specifically, HDAC3 was identified as an endogenous antagonist of sGCβ1 expression. nih.gov This suggests a reciprocal relationship where epigenetic mechanisms can control the expression of the target enzyme for Riociguat, opening a potential avenue for therapies that combine sGC stimulators with epigenetic modulators.

Gene Expression Profiling and Proteomic Analysis in Research Models

While the hemodynamic and clinical effects of Riociguat are well-documented, a detailed understanding of its impact on global gene expression and protein profiles is an emerging area of research. Preclinical studies have consistently demonstrated that Riociguat possesses not only vasodilatory properties but also significant antifibrotic, antiproliferative, and anti-inflammatory effects. nih.govresearchgate.net These pleiotropic effects strongly suggest that Riociguat modulates cellular function at the level of gene transcription and protein expression.

Future research is anticipated to employ high-throughput techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics to analyze the effects of this compound in various research models. Such studies would be crucial in:

Identifying Novel Biomarkers: Gene expression and proteomic analyses could uncover new biomarkers to predict patient response to Riociguat or to monitor disease progression.

Elucidating Molecular Mechanisms: These approaches can provide an unbiased, comprehensive view of the molecular pathways affected by Riociguat, potentially revealing novel mechanisms of action beyond the canonical nitric oxide (NO)-sGC-cGMP pathway.

Discovering New Therapeutic Indications: By understanding the full spectrum of its cellular effects, researchers may identify new diseases where Riociguat's modulation of gene and protein expression could be therapeutically beneficial.

For instance, investigating the proteomic changes in pulmonary vascular smooth muscle cells or cardiac myocytes following Riociguat treatment could provide direct insights into its anti-remodeling properties observed in animal models. nih.govfrontiersin.org

Influence on Signaling Pathways Related to Gene Regulation

This compound's primary mechanism involves the stimulation of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). nih.govnih.gov The NO-sGC-cGMP signaling pathway is a critical regulator of numerous cellular functions, and its activation by Riociguat has significant downstream consequences on other pathways involved in gene regulation. researchgate.net

Research has indicated that Riociguat can influence several key signaling molecules and transcription factors:

NF-κB Signaling: Studies have shown that Riociguat treatment can lead to the downregulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity. researchgate.net NF-κB is a pivotal transcription factor that controls the expression of genes involved in inflammation and immunity. By inhibiting NF-κB, Riociguat may exert its anti-inflammatory effects.

Cytokine Expression: The compound has been found to modulate the levels of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β). researchgate.net This effect is likely mediated through its influence on transcription factors like NF-κB.

Cell Survival and Proliferation Pathways: Riociguat has been demonstrated to affect pathways crucial for cell fate. It can increase the expression of the anti-apoptotic protein Bcl-2 while reducing the phosphorylation of mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase), both of which are central to cell proliferation and growth. researchgate.net

These findings illustrate that Riociguat's influence extends beyond simple vasodilation, directly impacting the cellular machinery that governs gene expression related to inflammation, apoptosis, and proliferation.

Methodological Advancements in this compound Research

Progress in understanding this compound is intrinsically linked to the development and refinement of research methodologies, from experimental models to analytical techniques.

Development of Novel In Vitro or In Vivo Models

The study of this compound has utilized a range of established research models. In vitro investigations have employed human and rat liver microsomes to characterize the compound's metabolic fate, identifying the cytochrome P450 enzymes responsible for its biotransformation into metabolites like N-desmethyl Riociguat (M1). researchgate.netfda.gov

In vivo research has been conducted in various animal models:

Rodent Models of Pulmonary Hypertension: Sprague-Dawley rats and mice have been used to demonstrate Riociguat's ability to reverse pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling. nih.govresearchgate.net

Neonatal Animal Models: Studies in neonatal rats suggest Riociguat may prevent hyperoxia-induced lung injury by reducing inflammation and improving lung vascular and alveolar development. frontiersin.org

Disease-Specific Models: A model of bleomycin-induced lung injury in mice has also been used to investigate the compound's effects. frontiersin.org

Future directions in model development may include the creation of more sophisticated models, such as humanized mouse models or "organ-on-a-chip" systems, to better replicate the complexities of human pulmonary vascular diseases and to facilitate more predictive preclinical research. Given its novel use in infants with severe pulmonary arterial hypertension, the development of relevant pediatric animal models is also a critical area for future investigation. nih.gov

Refinement of Analytical and Imaging Techniques

Precise and sensitive analytical methods are essential for pharmacokinetic and metabolic studies of this compound. While initial studies utilized methods like visible spectrophotometry, recent research has focused on more advanced techniques. orientjchem.orgslideshare.net

A highly effective method developed for the simultaneous quantification of Riociguat and its primary active metabolite, N-desmethyl Riociguat (M1), in plasma is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govfrontiersin.org This technique offers high sensitivity, specificity, and throughput. nih.govresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for Riociguat and N-desmethyl Riociguat (M1) Analysis in Rat Plasma

ParameterRiociguatN-desmethyl Riociguat (M1)Reference
Linearity Range1.0 - 200 ng/mL0.5 - 50 ng/mL nih.govfrontiersin.org
Lower Limit of Quantification (LLOQ)1.0 ng/mL0.5 ng/mL nih.govresearchgate.net
Intra-day Precision (%RSD)1.7% to 6.0%2.8% to 5.5% frontiersin.org
Inter-day Precision (%RSD)4.4% to 7.6%6.5% to 8.6% frontiersin.org
Recovery92.3% to 99.7%97.7% to 99.9% nih.govfrontiersin.org
Matrix Effect96.4% to 113.6%99.3% to 101.5% nih.govfrontiersin.org

In the realm of imaging, future research may benefit from the integration of advanced techniques. For instance, combining cardiac magnetic resonance imaging (MRI) with right heart catheterization could provide a more comprehensive assessment of this compound's impact on pulmonary artery compliance and right ventricular function, potentially identifying patients most likely to benefit from the therapy. nih.gov

Q & A

Q. What strategies improve reproducibility of this compound preclinical studies?

  • Methodological Answer: Follow Beilstein Journal of Organic Chemistry guidelines:
  • Detail experimental methods in supplementary materials (e.g., shRNA transfection protocols for gene knockdown ).
  • Use ≤5 compounds in main text, with extended characterization data (e.g., NMR, HPLC) in appendices.
  • Reference primary sources for known compounds and validate novel structures via spectral analysis .

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